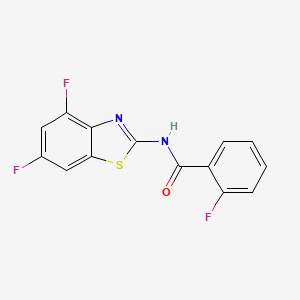

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide

Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a fluorinated benzothiazole derivative characterized by a benzamide moiety substituted with fluorine at the ortho position (2-fluorobenzamide) and a 4,6-difluoro-1,3-benzothiazol-2-yl group. The compound’s structure combines electron-withdrawing fluorine atoms and a rigid benzothiazole scaffold, which are known to enhance metabolic stability, bioavailability, and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F3N2OS/c15-7-5-10(17)12-11(6-7)21-14(18-12)19-13(20)8-3-1-2-4-9(8)16/h1-6H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTMSISRQUKEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide typically involves the condensation of 2-aminothiophenol with fluorinated aromatic aldehydes under oxidative conditions. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) as the solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound has been studied for its potential as an enzyme inhibitor and as a modulator of G-protein coupled receptors.

Medicine: Research has explored its potential as an anti-inflammatory, anti-bacterial, anti-fungal, and anti-viral agent.

Industry: It is used in the development of new materials and as a component in various industrial processes .

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound acts as an inhibitor of several enzymes, including cytochrome P450 enzymes, proteases, and kinases.

Receptor Modulation: It modulates the activity of several G-protein coupled receptors, affecting various signaling pathways.

Biochemical Effects: It inhibits the production of inflammatory mediators, the expression of pro-inflammatory genes, and the activation of NF-κB signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related benzothiazole- and benzamide-based derivatives (Table 1). Key differences lie in fluorine substitution patterns and auxiliary functional groups:

| Compound Name | Benzothiazole Substitution | Benzamide Substitution | Key Functional Groups | References |

|---|---|---|---|---|

| N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide | 4,6-difluoro | 2-fluoro | Amide, benzothiazole, 3×F | [6, 8, 9] |

| N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA] | None | 2-fluoro | Amide, benzothiazole, 1×F | [3, 5] |

| N-(4,6-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide | 4,6-dimethoxy | 2-fluoro | Amide, benzothiazole, 2×OCH₃ | [9] |

| N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide | 4,6-difluoro | Acetamide | Acetamide, benzothiazole, 2×F | [7] |

| N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | 4,6-difluoro | 3,4-dimethoxy | Amide, dimethoxy, 2×F | [8] |

Key Observations :

Fluorine vs. The 2-fluorobenzamide group in the target compound enhances dipole interactions and π-stacking capabilities relative to non-fluorinated benzamides .

The target compound’s additional fluorines likely reduce unit cell dimensions due to tighter packing from stronger van der Waals interactions.

Spectroscopic Differences: IR spectra of fluorinated benzothiazoles (e.g., [1]) show characteristic C–F stretches at 1100–1250 cm⁻¹, absent in non-fluorinated analogs. The target compound’s amide C=O stretch (~1680 cm⁻¹) is comparable to 2-BTFBA but distinct from thioamide C=S bands (~1250 cm⁻¹) in triazole derivatives .

Biological Implications :

- Fluorine substitutions improve resistance to oxidative metabolism and enhance binding to hydrophobic enzyme pockets. For example, 4,6-difluoro derivatives may exhibit superior inhibitory activity against targets like succinate dehydrogenase (SDH) compared to methoxy-substituted analogs .

Thermal and Optical Properties

- Fluorinated benzothiazoles generally exhibit higher thermal stability (decomposition >250°C) compared to methoxy derivatives. For example, 2-BTFBA shows stable melting points (~180°C), while dimethoxy analogs may degrade at lower temperatures due to weaker intermolecular forces .

- Nonlinear optical (NLO) properties are enhanced in fluorinated compounds due to increased polarizability from fluorine’s electronegativity .

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Overview of the Compound

- IUPAC Name : this compound

- Molecular Formula : C12H8F3N3S

- Molecular Weight : 271.33 g/mol

The biological activity of benzothiazole derivatives, including this compound, is often linked to their ability to interact with various biological targets:

- Antimicrobial Activity : Benzothiazole derivatives are known to exhibit antimicrobial properties. They may inhibit bacterial cell wall synthesis, particularly in pathogens like Mycobacterium tuberculosis and Staphylococcus aureus .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes. For instance, studies have shown that fluorinated benzamides can inhibit FtsZ, a protein critical for bacterial cell division .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting the integrity of the bacterial cell wall and inhibiting essential cellular functions.

Anticancer Potential

The compound has shown promise in anticancer research. Its structural characteristics allow it to interact with cancer-related pathways and enzymes, potentially leading to the inhibition of tumor growth. The dual benzothiazole structure enhances its biological activity and provides a scaffold for further modifications aimed at improving efficacy .

Pharmacokinetics and Toxicology

Pharmacokinetic studies on similar benzothiazole derivatives suggest favorable absorption and distribution characteristics. However, specific data on the pharmacokinetics of this compound remains limited.

Toxicological Profile

While initial studies indicate low toxicity levels in vitro, comprehensive toxicological assessments are necessary to evaluate safety profiles for potential therapeutic applications.

Research Findings and Case Studies

Recent studies have highlighted the importance of fluorination in enhancing the biological activity of benzamide derivatives. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.